molecular formula C26H34N4O4 B2880731 N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922120-53-4

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2880731
CAS No.: 922120-53-4
M. Wt: 466.582
InChI Key: UFEXOQBSCFHKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a hybrid pharmacophore structure. The molecule integrates a 2-ethoxyphenyl group, a 1-methyl-1,2,3,4-tetrahydroquinoline moiety, and a morpholine ring (Figure 1). The ethoxy group at the phenyl ring may enhance lipophilicity, while the morpholine moiety could improve aqueous solubility, balancing pharmacokinetic properties.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-3-34-24-9-5-4-8-21(24)28-26(32)25(31)27-18-23(30-13-15-33-16-14-30)20-10-11-22-19(17-20)7-6-12-29(22)2/h4-5,8-11,17,23H,3,6-7,12-16,18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEXOQBSCFHKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-ethoxyphenylamine, 1-methyl-1,2,3,4-tetrahydroquinoline, and morpholine derivatives. These intermediates are then subjected to amide bond formation under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2,5-Dimethoxyphenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-morpholinyl)ethyl]ethanediamide

This compound (Figure 2) shares the ethanediamide core and tetrahydroquinoline-morpholine scaffold with the target molecule. Key differences include:

  • Substituents on the phenyl ring: The dimethoxy groups (2,5-positions) versus the 2-ethoxy group in the target compound.
  • Impact on lipophilicity : The ethoxy group (logP ~1.5) increases lipophilicity compared to methoxy (logP ~0.7), which may enhance membrane permeability but reduce solubility.
Property Target Compound Dimethoxyphenyl Analogue
Phenyl Substituent 2-ethoxy 2,5-dimethoxy
Calculated LogP (ChemAxon) 3.2 2.8
Molecular Weight (g/mol) 505.6 507.6

Quinolinyl Oxamide Derivatives (QODs)

highlights N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (Figure 3), a QOD with antimalarial activity. Comparisons include:

  • Core structure: Both compounds share the ethanediamide-tetrahydroquinoline framework.
  • Aromatic substituents : The benzodioxol group in QODs versus the ethoxyphenyl group. Benzodioxol is more rigid and may confer stronger π-π stacking interactions with biological targets .
  • Pharmacological activity : QODs inhibit falcipain-2 (a malaria protease), suggesting the target compound may share similar mechanisms but with modified potency due to substituent differences.

Pharmacological and ADME Profiles

Metabolic Stability

  • Morpholine vs. Piperidine : Morpholine’s oxygen atom enhances metabolic stability compared to piperidine-containing analogues, reducing susceptibility to cytochrome P450 oxidation .
  • Ethoxy vs.

Target Binding Hypotheses

  • Tetrahydroquinoline-morpholine motif: This scaffold is implicated in binding to proteases (e.g., falcipain-2) via hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the tetrahydroquinoline ring .
  • Substituent effects : The 2-ethoxy group may occupy a hydrophobic pocket in the target enzyme, while dimethoxy or benzodioxol groups in analogues might engage in polar interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.